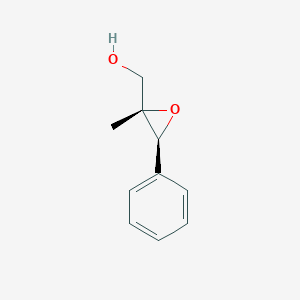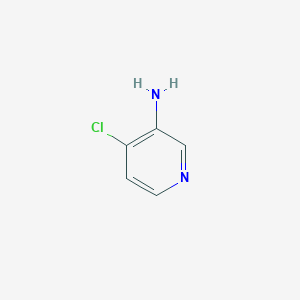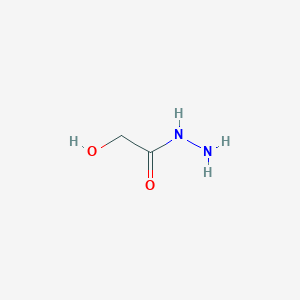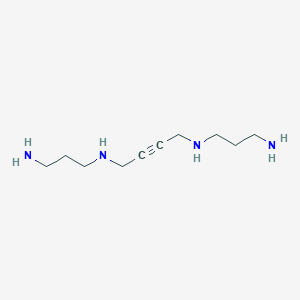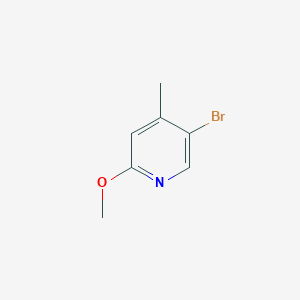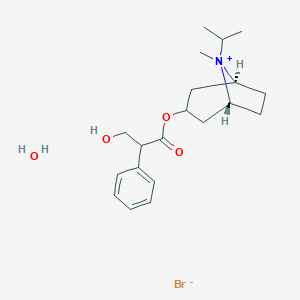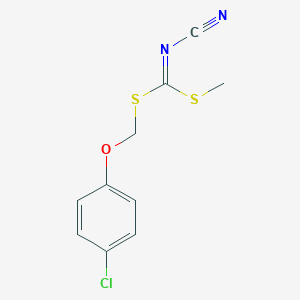
N-(2-Amino-1-methylethyl)-N,N-Dimethylamin
Übersicht
Beschreibung
1,2-Propanediamine, N2,N2-dimethyl- (also known as 1,2-diaminopropane and DMAP) is an important organic compound used in a variety of applications. It is a colorless, hygroscopic, and volatile liquid with a pungent odor. It is used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and other chemicals. DMAP is also used as a catalyst in the production of nylon and other polymers. Additionally, it is used in the production of fuel additives, in the manufacture of dyes and pigments, and in the manufacture of explosives.
Wissenschaftliche Forschungsanwendungen
Atmosphärenchemie und Umweltauswirkungen
N-(2-Amino-1-methylethyl)-N,N-Dimethylamin: spielt eine bedeutende Rolle in der Atmosphärenchemie. Studien haben gezeigt, dass es unter simulierten atmosphärischen Bedingungen einen OH-initiierten Abbau erfährt . Dieser Prozess ist entscheidend für das Verständnis der Umweltauswirkungen der Verbindung, insbesondere ihres Beitrags zur Luftqualität und der möglichen Bildung sekundärer Schadstoffe.
Proteomforschung
Diese Verbindung wird in der Proteomforschung als biochemisches Werkzeug eingesetzt. Sie dient als Baustein bei der Synthese komplexer Moleküle, die zur Untersuchung von Proteinfunktionen und -interaktionen verwendet werden . Ihre Rolle in der Proteomik ist entscheidend für die Weiterentwicklung unseres Verständnisses biologischer Prozesse auf molekularer Ebene.
Synthese von Agrochemikalien
1,2-Propandiamin, N2,N2-dimethyl-: ist ein vielseitiges Zwischenprodukt bei der Synthese von Agrochemikalien . Es wird verwendet, um Verbindungen herzustellen, die Pflanzen vor Schädlingen und Krankheiten schützen und so die landwirtschaftliche Produktivität und die Ernährungssicherheit verbessern.
Pharmazeutische Anwendungen
Die Verbindung ist auch in der pharmazeutischen Forschung von Bedeutung. Sie wird bei der Synthese verschiedener Medikamentenkandidaten verwendet, darunter solche mit potenzieller Antitumoraktivität . Ihre Vielseitigkeit in der Arzneimittelentwicklung und -synthese macht sie zu einem wertvollen Gut in der medizinischen Chemie.
Materialwissenschaft
In der Materialwissenschaft wird (1-Aminopropan-2-yl)dimethylamin verwendet, um Polymere und Harze mit spezifischen Eigenschaften herzustellen . Diese Materialien finden Anwendungen von der industriellen Fertigung bis hin zu Hightech-Sektoren und unterstreichen die Bedeutung der Verbindung für die Materialinnovation.
Organische Synthese
Schließlich ist diese Verbindung ein wichtiges Reagenz in der organischen Synthese. Sie ist an der Herstellung einer Vielzahl organischer Verbindungen beteiligt, darunter Indolderivate, die in vielen Naturprodukten und Pharmazeutika vorkommende Einheiten sind .
Safety and Hazards
“1,2-Propanediamine, N2,N2-dimethyl-” is considered hazardous. It is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-N,2-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWBCIUNCAMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885093 | |
| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19764-58-0 | |
| Record name | N2,N2-Dimethyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2,2-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2,N2-dimethylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the structure of N2,N2-dimethyl-1,2-propanediamine contribute to the chirality of the palladium(II) complexes studied?
A1: N2,N2-dimethyl-1,2-propanediamine acts as a bidentate ligand, coordinating to the palladium(II) ion through its two nitrogen atoms. While the molecule itself doesn't possess a chiral center, its coordination to the palladium(II) ion, along with another bidentate ligand (meso-1,2-diphenyl-1,2-ethanediamine in this study), leads to the formation of a square-planar complex with configurational chirality []. This means that the spatial arrangement of the ligands around the palladium(II) ion creates two non-superimposable mirror images (enantiomers). This is analogous to the chirality observed in tetrahedral carbon atoms with four different substituents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







